1,10-Undecadiene

Übersicht

Beschreibung

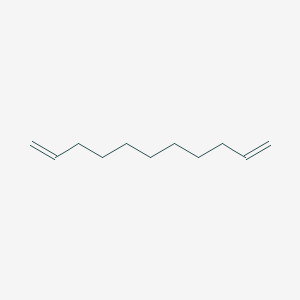

1,10-Undecadiene (1,10-UD) is a hydrocarbon compound with the chemical formula C11H22. It is an aliphatic unsaturated hydrocarbon, which is a colorless liquid at room temperature. It is most commonly used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals. 1,10-UD is also known as undecane, 1,10-didecene, and 1-undecene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Carbocycles : Rodríguez, Castedo, and Mascarenas (2000) demonstrated the use of 1,10-undecadiene in ring-closing metathesis to efficiently synthesize eight- or nine-membered carbocycles. These medium-sized rings are challenging to assemble using other procedures (Rodríguez, Castedo, & Mascarenas, 2000).

Identification in Essential Oils : Pietsch, König, and Joulain (2003) identified this compound as a major constituent in the essential oil of Cistus monspeliensis, a common shrub in Mediterranean countries. They determined its absolute configuration using enantioselective gas chromatography (Pietsch, König, & Joulain, 2003).

Polymerization Research : Zhao et al. (2015) explored the acyclic diene metathesis polymerization of 6-hydroxy-1,10-undecadiene and 6-acetoxy-1,10-undecadiene. They achieved high-yield synthesis of high-molecular-weight polymers with low ruthenium contamination, demonstrating the potential of this compound in polymer chemistry (Zhao et al., 2015).

Alarm-Defence System in Ants : Regnier and Wilson (1968) found that this compound acts as an alarm pheromone in Acanthomyops claviger ants. Their study revealed that this compound has a behavioral threshold concentration in the range of 10^10 to 10^12 and plays a significant role in the ant's alarm-defense system (Regnier & Wilson, 1968).

Copper Recovery : Wojciechowska et al. (2017) designed new extraction agents, including 1-(3-pirydyl)undecan-1-one, for copper recovery. They found that this compound derivatives can be efficient and selective in copper extraction from solutions obtained in the chloride leaching of copper sulfides (Wojciechowska et al., 2017).

Safety and Hazards

1,10-Undecadiene may be fatal if swallowed and enters airways . It is a flammable liquid and vapor . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed . Use explosion-proof electrical, ventilating, and lighting equipment . Take precautionary measures against ignition by static discharge and spark . Protective gloves, eye protection, and face protection should be worn .

Wirkmechanismus

. Despite extensive searches, there is limited information available on the specific mechanism of action of 1,10-Undecadiene. However, I will provide a general overview based on the typical processes involved in the action of similar compounds.

Biochemical Pathways

Biochemical pathways consist of a series of chemical reactions occurring within a cell. In these reactions, certain compounds are transformed through a series of steps into different substances by a sequence of enzymes . The specific biochemical pathways affected by this compound are currently unknown and would require further investigation.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The specific ADME properties of this compound are currently unknown.

Eigenschaften

IUPAC Name |

undeca-1,10-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSLXTGMYNYCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159990 | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-67-0 | |

| Record name | 1,10-Undecadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Undecadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.